

Application of Antioxidant 300 in Natural Rubber Vulcanization: Application Notes and Protocols

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Compound of Interest

Compound Name: 4,4'-Thiobis(6-tert-butyl-m-cresol)

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Introduction

Antioxidant 300, chemically known as **4,4'-Thiobis(6-tert-butyl-m-cresol)**, is a high-performance, non-staining, and non-discoloring hindered phenolic antioxidant. Its unique thiobisphenol structure endows it with a dual functionality, acting as both a free radical terminator and a hydroperoxide decomposer.[1][2][3] This makes it a highly effective stabilizer in a variety of polymers, including natural rubber (NR). In the vulcanization of natural rubber, Antioxidant 300 is incorporated to protect the rubber articles from degradation caused by heat, oxygen, and ozone during processing and service life, thereby extending their durability and performance.[4] This document provides detailed application notes, experimental protocols, and performance data for the use of Antioxidant 300 in the vulcanization of natural rubber.

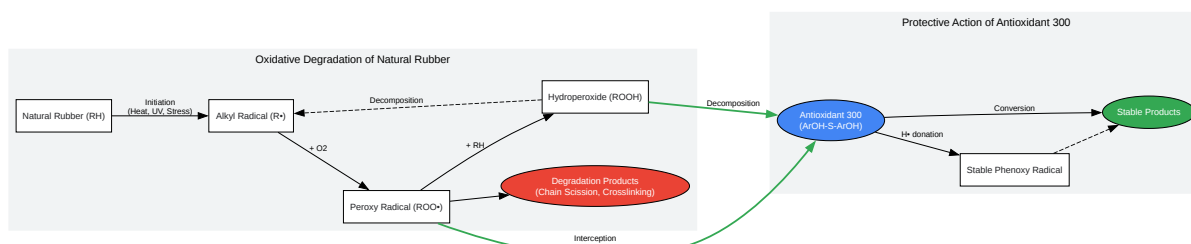
Mechanism of Action

During the oxidative degradation of natural rubber, highly reactive free radicals ($R\bullet$) and peroxy radicals ($ROO\bullet$) are generated, which lead to chain scission and cross-linking reactions, resulting in the deterioration of mechanical properties. Antioxidant 300 interrupts this degradation cycle through a two-fold mechanism:

- **Free Radical Scavenging:** The phenolic hydroxyl groups in Antioxidant 300 can donate a hydrogen atom to the peroxy radicals, neutralizing them and forming a stable phenoxy radical. This stable radical does not propagate the degradation chain.

- **Hydroperoxide Decomposition:** The sulfide linkage in the molecule can decompose hydroperoxides (ROOH), which are unstable intermediates that can break down into more free radicals, into non-radical, stable products.

This dual action provides comprehensive protection to the natural rubber vulcanizate throughout its lifecycle. A synergistic effect has been noted when Antioxidant 300 is used in conjunction with carbon black.[1][5]



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Caption: Mechanism of Antioxidant 300 in Natural Rubber.

Data Presentation

The following tables summarize the typical effects of Antioxidant 300 on the cure characteristics and mechanical properties of a carbon black-filled natural rubber compound.

Disclaimer: The following data is hypothetical and representative of the expected performance of Antioxidant 300 in a typical natural rubber formulation. Actual results may vary depending on the specific formulation, processing conditions, and testing parameters.

Table 1: Typical Formulation of a Natural Rubber Compound

Ingredient	Parts per Hundred Rubber (phr)
Natural Rubber (SMR 20)	100.0
N330 Carbon Black	50.0
Zinc Oxide	5.0
Stearic Acid	2.0
6PPD (Antiozonant)	2.0
Antioxidant 300	0.0 - 2.0
CBS (Accelerator)	1.5
Sulfur	2.5

Table 2: Effect of Antioxidant 300 on Cure Characteristics at 150°C

Antioxidant 300 (phr)	Scorch Time (t _{s2} , min)	Cure Time (t _{c90} , min)	Minimum Torque (ML, dNm)	Maximum Torque (MH, dNm)
0.0 (Control)	2.5	12.0	1.5	15.0
0.5	2.6	12.5	1.5	15.1
1.0	2.7	13.0	1.6	15.2
1.5	2.8	13.5	1.6	15.3
2.0	2.9	14.0	1.7	15.4

Table 3: Effect of Antioxidant 300 on Mechanical Properties (Unaged)

Antioxidant 300 (phr)	Tensile Strength (MPa)	Elongation at Break (%)	300% Modulus (MPa)	Hardness (Shore A)
0.0 (Control)	25.0	550	12.0	60
0.5	25.2	555	12.1	60
1.0	25.5	560	12.2	61
1.5	25.3	558	12.3	61
2.0	25.1	555	12.4	62

Table 4: Effect of Antioxidant 300 on Mechanical Properties after Heat Aging (72 hours at 100°C)

Antioxidant 300 (phr)	Tensile Strength (MPa)	% Retention	Elongation at Break (%)	% Retention	Hardness Change (Points)
0.0 (Control)	15.0	60.0	330	60.0	+10
0.5	18.9	75.0	416	75.0	+7
1.0	20.4	80.0	448	80.0	+5
1.5	20.0	79.1	435	78.0	+5
2.0	19.6	78.1	427	77.0	+6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Compounding of Natural Rubber

Objective: To prepare a homogenous mixture of natural rubber and other ingredients.

Apparatus:

- Two-roll mill with adjustable nip gap and temperature control.

- Analytical balance.

Procedure:

- Masticate the natural rubber on the two-roll mill until a coherent band is formed.
- Add zinc oxide and stearic acid and mix until well dispersed.
- Incorporate the N330 carbon black in increments, ensuring complete dispersion after each addition.
- Add the antiozonant (6PPD) and Antioxidant 300 and mix thoroughly.
- Finally, add the accelerator (CBS) and sulfur at a lower mill temperature to prevent scorching.
- Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature before vulcanization.

Determination of Cure Characteristics

Objective: To evaluate the vulcanization behavior of the rubber compounds.

Apparatus:

- Moving Die Rheometer (MDR).

Procedure:

- Set the MDR to the desired vulcanization temperature (e.g., 150°C).
- Place a sample of the uncured rubber compound (approximately 5g) into the die cavity.
- Start the test and record the torque as a function of time until the vulcanization is complete (a plateau in the torque curve is reached).
- From the resulting rheograph, determine the scorch time (t_{s2}), cure time (t_{c90}), minimum torque (ML), and maximum torque (MH).

Vulcanization of Test Sheets

Objective: To prepare vulcanized rubber sheets for mechanical property testing.

Apparatus:

- Compression molding press with heated platens.
- Mold of desired dimensions (e.g., 150 x 150 x 2 mm).

Procedure:

- Preheat the compression molding press to the vulcanization temperature (e.g., 150°C).
- Place a pre-weighed amount of the uncured rubber compound into the mold.
- Close the press and apply a pressure of approximately 10 MPa.
- Cure the rubber for the predetermined t_{c90} time obtained from the MDR.
- After curing, cool the mold under pressure before removing the vulcanized rubber sheet.
- Condition the vulcanized sheets for at least 24 hours at room temperature before testing.

Mechanical Property Testing

Objective: To determine the tensile properties and hardness of the vulcanized rubber.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.
- Dumbbell-shaped die for cutting test specimens (ASTM D412).
- Shore A durometer (ASTM D2240).

Procedure:

- Tensile Properties:

- Cut dumbbell-shaped specimens from the vulcanized sheets.
- Measure the thickness and width of the narrow section of each specimen.
- Mount the specimen in the grips of the UTM.
- Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
- Record the force and elongation.
- Calculate the tensile strength, elongation at break, and modulus at 300% elongation.
- Hardness:
 - Place the vulcanized sheet on a flat, hard surface.
 - Press the Shore A durometer firmly onto the surface of the rubber.
 - Read the hardness value from the dial within one second.
 - Take multiple readings at different locations and calculate the average.

Accelerated Heat Aging

Objective: To simulate the long-term effect of heat on the mechanical properties of the vulcanized rubber.

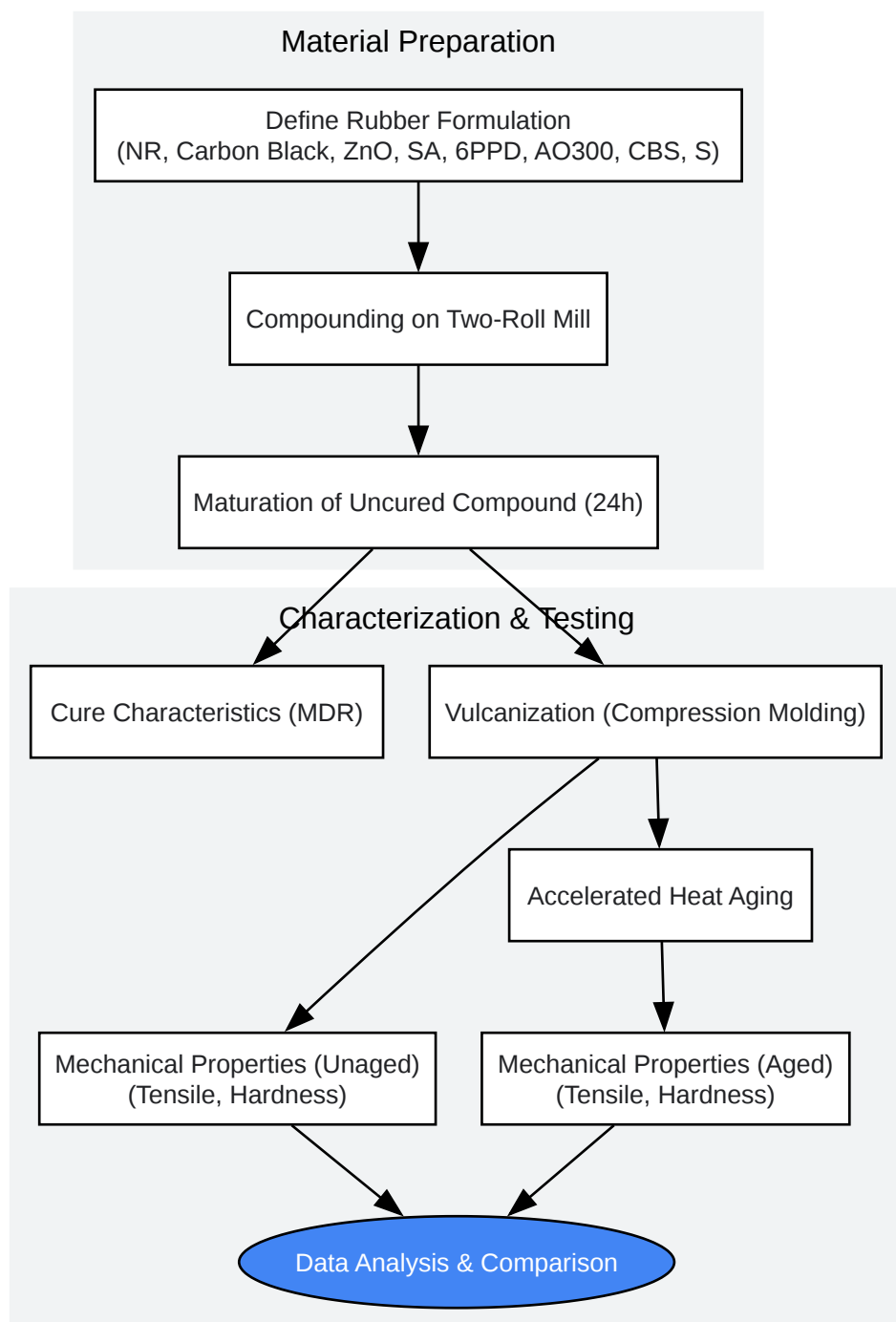
Apparatus:

- Air-circulating oven with temperature control.

Procedure:

- Place the dumbbell-shaped specimens in the oven, ensuring they are not in contact with each other.
- Age the specimens at a specified temperature and duration (e.g., 100°C for 72 hours).

- After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
- Perform the mechanical property tests as described in Protocol 4 and compare the results with the unaged samples.



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Caption: Experimental workflow for evaluating Antioxidant 300.

Conclusion

Antioxidant 300 is a highly effective antioxidant for natural rubber vulcanization, offering excellent protection against thermo-oxidative degradation. Its dual mechanism of action as a free radical scavenger and hydroperoxide decomposer contributes to the enhanced retention of mechanical properties after aging. While it may cause a slight retardation in the cure rate, this is often manageable and outweighed by the significant improvements in the long-term durability of the rubber product. The recommended dosage is typically in the range of 0.5 to 1.5 phr for an optimal balance of performance and cost-effectiveness. The provided protocols offer a standardized framework for evaluating the efficacy of Antioxidant 300 in specific natural rubber formulations.

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